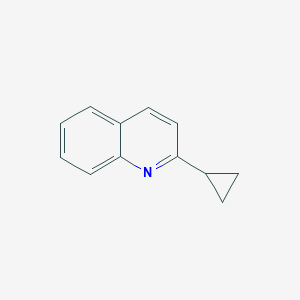![molecular formula C6H11NO B12284983 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxabicyclo[211]hexan-4-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine typically involves the formation of the bicyclic ring system through photochemical [2+2] cycloaddition reactions. This method allows for the efficient construction of the bicyclic framework . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require specialized equipment to handle large-scale photochemical reactions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced bioavailability and reduced side effects.
Industry: Utilized in the synthesis of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the IRAK4 pathway, which is involved in inflammatory responses . The compound’s unique structure allows it to fit into the active sites of target proteins, thereby modulating their activity and exerting its effects.
Comparación Con Compuestos Similares
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used as bioisosteres of ortho- and meta-benzenes.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are also used in medicinal chemistry for their unique three-dimensional structures.
Uniqueness: 1-Methyl-2-oxabicyclo[211]hexan-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C6H11NO/c1-5-2-6(7,3-5)4-8-5/h2-4,7H2,1H3 |
Clave InChI |
AHVAATWZOGWTOX-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


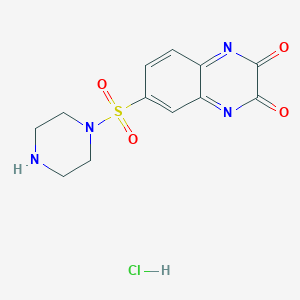
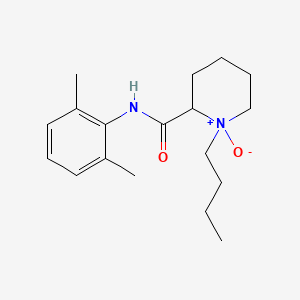

![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)
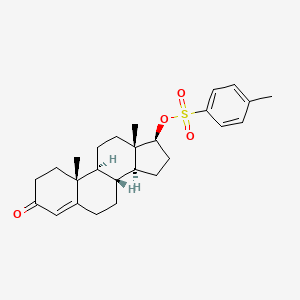
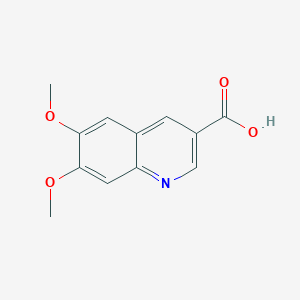
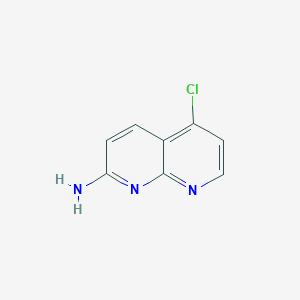
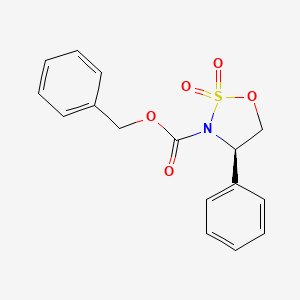
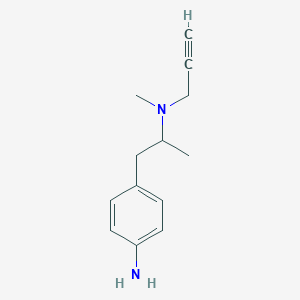

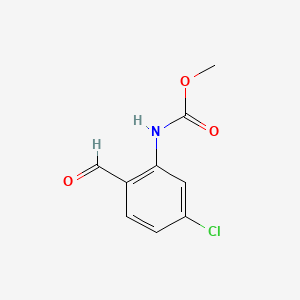
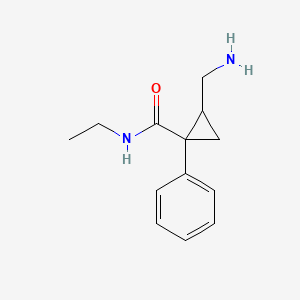
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
